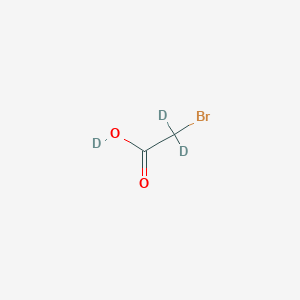
Phosphoric acid, ammonium cadmium salt (1:1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, ammonium cadmium salt (1:1:1) is a chemical compound that has been widely used in scientific research applications due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 340.17 g/mol. This compound is a combination of phosphoric acid, ammonium, and cadmium ions, which makes it a complex compound with various applications in different fields.
Mécanisme D'action
The mechanism of action of phosphoric acid, ammonium cadmium salt (1:1:1) is not well understood. However, it is believed that the compound interacts with the reactants in a chemical reaction, leading to the formation of the desired product. The compound may also act as a stabilizer or a catalyst in some reactions.
Biochemical and Physiological Effects:
Phosphoric acid, ammonium cadmium salt (1:1:1) has no known biochemical or physiological effects, and it is not used in any drug formulations. The compound is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using phosphoric acid, ammonium cadmium salt (1:1:1) in lab experiments is its ability to act as a catalyst in various chemical reactions. The compound is also relatively easy to synthesize in a laboratory setting. However, one of the limitations of using this compound is its potential toxicity. Cadmium is a toxic element, and exposure to high levels of cadmium can cause health problems. Therefore, researchers must handle the compound with care and follow appropriate safety procedures.
Orientations Futures
There are several future directions for the use of phosphoric acid, ammonium cadmium salt (1:1:1) in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. The compound may also be used in the preparation of new nanomaterials with potential applications in various fields, including medicine and electronics. Additionally, the compound may be used in the development of new catalysts for chemical reactions. Further research is needed to explore the full potential of this compound in scientific research.
Conclusion:
Phosphoric acid, ammonium cadmium salt (1:1:1) is a complex compound that has been widely used in scientific research due to its unique properties. The compound has been used as a catalyst in various chemical reactions and in the preparation of cadmium phosphate nanoparticles. While the compound has potential applications in various fields, its potential toxicity must be taken into consideration when handling it in a laboratory setting. Further research is needed to explore the full potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of phosphoric acid, ammonium cadmium salt (1:1:1) can be done by reacting ammonium phosphate and cadmium nitrate in an aqueous solution. The reaction produces a white precipitate that can be filtered and dried to obtain the pure compound. The synthesis process is relatively simple and can be done in a laboratory setting with standard equipment.
Applications De Recherche Scientifique
Phosphoric acid, ammonium cadmium salt (1:1:1) has been widely used in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, including the synthesis of organic compounds. The compound has also been used in the preparation of cadmium phosphate nanoparticles, which have potential applications in nanotechnology.
Propriétés
Numéro CAS |
14520-70-8 |
|---|---|
Nom du produit |
Phosphoric acid, ammonium cadmium salt (1:1:1) |
Formule moléculaire |
CdH4NO4P |
Poids moléculaire |
225.42 g/mol |
Nom IUPAC |
azanium;cadmium(2+);phosphate |
InChI |
InChI=1S/Cd.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |
Clé InChI |
WLHVNMVDDJEESE-UHFFFAOYSA-L |
SMILES |
[NH4+].[O-]P(=O)([O-])[O-].[Cd+2] |
SMILES canonique |
[NH4+].[O-]P(=O)([O-])[O-].[Cd+2] |
Autres numéros CAS |
14520-70-8 |
Synonymes |
Phosphoric acid cadmiumammonium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















